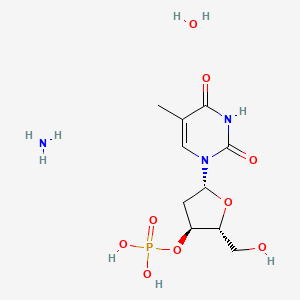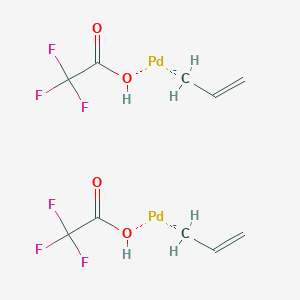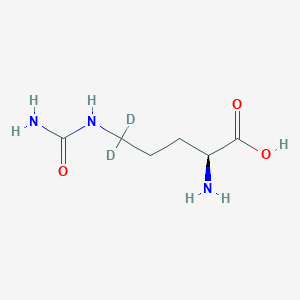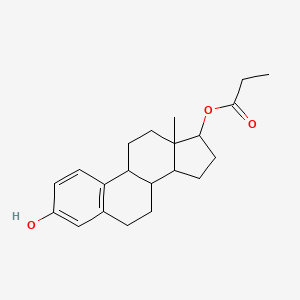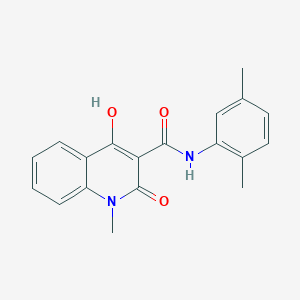
4-Bromo-2-((2-(2-((3,4-dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl cinnamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is notable for its unique structure, which includes bromine, chlorine, and phenyl groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Salor-int l238058-1ea involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the hydrazone intermediate: This involves the reaction of 3,4-dichloroaniline with an appropriate oxo compound under controlled conditions.
Bromination: The intermediate is then brominated using a brominating agent such as bromine or N-bromosuccinimide.
Esterification: The final step involves the esterification of the brominated intermediate with 3-phenylacrylic acid in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of Salor-int l238058-1ea typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes:
Batch processing: Large quantities of reactants are mixed and reacted in a single batch.
Continuous flow processing: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
化学反応の分析
Types of Reactions
Salor-int l238058-1ea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
科学的研究の応用
Salor-int l238058-1ea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Salor-int l238058-1ea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.
類似化合物との比較
Salor-int l238058-1ea can be compared with other similar compounds, such as:
4-bromo-2-(2-((3,4-dichloroanilino)(oxo)ac)carbohydrazonoyl)phenyl 3-phenylpropionate: Similar structure but with a different ester group.
4-bromo-2-(2-((3,4-dichloroanilino)(oxo)ac)carbohydrazonoyl)phenyl 3-phenylbutyrate: Similar structure but with a longer carbon chain in the ester group.
The uniqueness of Salor-int l238058-1ea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
477731-68-3 |
|---|---|
分子式 |
C24H16BrCl2N3O4 |
分子量 |
561.2 g/mol |
IUPAC名 |
[4-bromo-2-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H16BrCl2N3O4/c25-17-7-10-21(34-22(31)11-6-15-4-2-1-3-5-15)16(12-17)14-28-30-24(33)23(32)29-18-8-9-19(26)20(27)13-18/h1-14H,(H,29,32)(H,30,33)/b11-6+,28-14+ |
InChIキー |
IDSZTXSPOUCDFS-VJZBGCAWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![D-[3-2H]Glucose](/img/structure/B12057919.png)

